molecular formula C11H14ClNO2 B1441583 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1354951-10-2

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B1441583
CAS No.: 1354951-10-2
M. Wt: 227.69 g/mol
InChI Key: IAJAHVAZBKGRDN-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound may interact with other proteins and receptors, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior. These effects on cellular processes highlight the potential of this compound in studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves various interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of monoamine oxidase by binding to its active site . This inhibition leads to an increase in the levels of neurotransmitters, affecting neuronal signaling and function. Additionally, this compound may modulate the activity of other enzymes and receptors, contributing to its overall molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and a decrease in its activity. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, highlighting its potential for use in extended experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and behavior . High doses may lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by monoamine oxidase, leading to the formation of specific metabolites . These metabolites can further interact with other enzymes and pathways, contributing to the overall metabolic effects of this compound. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium borohydride, and various alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJAHVAZBKGRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC(C2=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-10-2
Record name 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 2
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 5
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 6
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

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